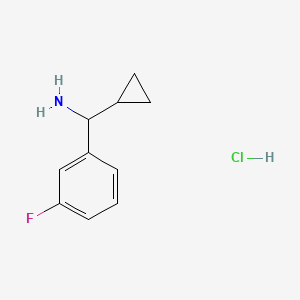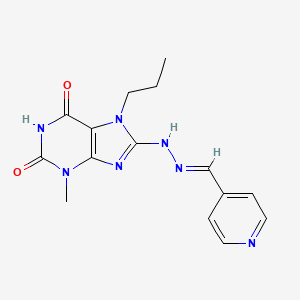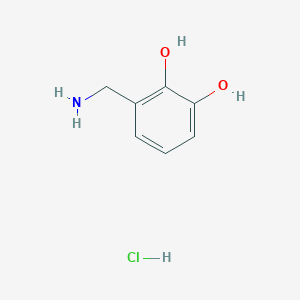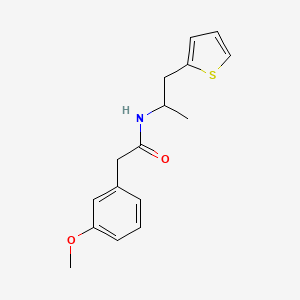
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, or CPFMHCl, is a synthetic organic compound with a variety of scientific and industrial applications. CPFMHCl is a member of the cyclic amine family and is composed of a cyclopropyl group attached to a 3-fluorophenyl group and a methylamine group, all of which are bound together by a hydrochloride group. CPFMHCl is used as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds. CPFMHCl also has potential applications in the medical field, as it has been shown to have biochemical and physiological effects on cells and organisms.
Applications De Recherche Scientifique
CPFMHCl has been used as a reagent in various chemical reactions, such as the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of other compounds. CPFMHCl has also been used as a catalyst in the production of polymers, and it has been studied as a potential drug for the treatment of various diseases. In addition, CPFMHCl has been studied as a potential biomarker for the diagnosis of certain diseases, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of CPFMHCl is not yet fully understood. However, it is believed that CPFMHCl binds to certain receptors in cells and modulates their activity. This binding is thought to be mediated by the 3-fluorophenyl group, which is believed to interact with the receptors and cause changes in their activity.
Biochemical and Physiological Effects
CPFMHCl has been shown to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that CPFMHCl can modulate the activity of certain receptors, such as the serotonin receptor, and can inhibit the activity of enzymes, such as cytochrome P450. In vivo studies have shown that CPFMHCl can modulate the activity of certain neurotransmitters, such as serotonin, and can also affect the activity of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
CPFMHCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, CPFMHCl has a wide range of potential applications in the medical field, making it an attractive target for research. However, CPFMHCl is not suitable for use in clinical trials due to its potential toxicity and lack of safety data.
Orientations Futures
There are several potential future directions for the study of CPFMHCl. First, further research is needed to better understand the mechanism of action of CPFMHCl, as well as its biochemical and physiological effects on cells and organisms. Second, additional studies are needed to explore the potential therapeutic applications of CPFMHCl, such as its use as a drug for the treatment of various diseases. Third, additional research is needed to explore the potential use of CPFMHCl as a biomarker for the diagnosis of certain diseases, such as Alzheimer's disease. Finally, additional studies are needed to explore the potential use of CPFMHCl as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
Méthodes De Synthèse
CPFMHCl is synthesized by a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide and cyclopropyl bromide, which yields a cyclopropyl(3-fluorophenyl)methane intermediate. This intermediate is then reacted with hydrochloric acid to produce CPFMHCl. This synthesis method is simple and efficient, and it has been used to synthesize a variety of cyclic amines.
Propriétés
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZGGFBECOOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)



![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)


![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
